Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
Overview
Description
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a useful research compound. Its molecular formula is C10H12BF3KNO2 and its molecular weight is 285.11 g/mol. The purity is usually 95%.
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Mechanism of Action
The exact mechanism of action, target, and biochemical pathways would depend on the specific context in which this compound is used. For example, in a Suzuki-Miyaura reaction, the target would be the halide compound, and the result of the action would be a new carbon-carbon bond .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific context and the organism in which this compound is used. These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its target site of action .
The action environment, including factors like temperature, pH, and the presence of other compounds, could influence the action, efficacy, and stability of this compound. For example, the efficiency of Suzuki-Miyaura reactions can be influenced by the choice of solvent and the temperature of the reaction .
Properties
IUPAC Name |
potassium;trifluoro-[2-(phenylmethoxycarbonylamino)ethyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c12-11(13,14)6-7-15-10(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOIKJBESFMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678472 | |
Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926280-84-4 | |
Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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